piperidine-1-carboximidamide sulfate
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Overview
Description
Piperidine-1-carboximidamide sulfate is a chemical compound with the molecular formula C6H15N3O4S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-1-carboximidamide sulfate can be synthesized through several methods. One common approach involves the reaction of piperidine with cyanamide under acidic conditions to form piperidine-1-carboximidamide. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to achieve consistent product quality. The final product is usually purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Piperidine-1-carboximidamide sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Piperidine-1-carboximidamide sulfate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of piperidine-1-carboximidamide sulfate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are crucial for its biological activity and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler derivative with a six-membered ring structure.
Piperidine-1-carboxamidine: Similar in structure but without the sulfate group.
Piperidine-1-carboximidamide hydrochloride: Another salt form with different solubility and reactivity properties.
Uniqueness
Piperidine-1-carboximidamide sulfate is unique due to its sulfate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specific synthetic and medicinal applications where other derivatives may not be as effective .
Properties
IUPAC Name |
piperidine-1-carboximidamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.H2O4S/c7-6(8)9-4-2-1-3-5-9;1-5(2,3)4/h1-5H2,(H3,7,8);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJOPHMQLSWTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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